1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and potential drug-drug interactions. The selectivity of such inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs. For instance, compounds similar to the one could be investigated for their inhibitory effects on CYP enzymes, contributing to safer drug development and minimizing adverse interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry and Coordination Compounds
Heterocyclic compounds, including pyrazolo[3,4-b]pyridines, have shown significant variability in their chemistry and properties, offering valuable insights into coordination chemistry. These compounds form complex structures with metals, exhibiting unique spectroscopic, magnetic, and electrochemical properties. This area of research highlights the potential of heterocycles in developing new materials and catalysts (Boča et al., 2011).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine has emerged as a versatile scaffold in the design of kinase inhibitors, with applications ranging from cancer therapy to the treatment of other diseases. The ability of this scaffold to interact with kinases in multiple binding modes makes it a valuable tool in medicinal chemistry and drug design (Wenglowsky, 2013).
Metabotropic Glutamate Receptor Subtype 5 Antagonists
Research on mGluR5 antagonists, including compounds structurally related to the one , suggests their utility in neurodegeneration, addiction, anxiety, and pain management. These findings underline the significance of exploring heterocyclic compounds as therapeutic agents (Lea & Faden, 2006).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold exhibits a broad range of medicinal properties, from anticancer to anti-inflammatory activities. This review emphasizes the scaffold's potential in drug discovery, encouraging further exploration of its pharmacological applications (Cherukupalli et al., 2017).
Properties
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-24-14-17(13-23-24)18-8-7-16(11-21-18)12-22-19(25)20-10-9-15-5-3-2-4-6-15/h2-8,11,13-14H,9-10,12H2,1H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWOUOPWRNOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.